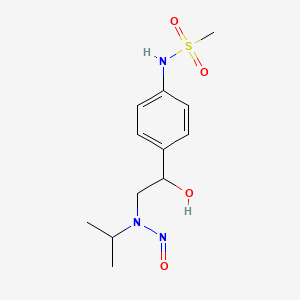
N-Nitrososotalol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrososotalol is a nitrosamine derivative of the beta-blocker sotalol. This compound is formed when sotalol undergoes nitrosylation, a process where a nitroso group (−N=O) is added to the molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Nitrososotalol can be synthesized by reacting sotalol with sodium nitrite in an acidic medium, typically hydrochloric acid . The reaction involves the nitrosylation of the secondary amine group in sotalol, resulting in the formation of this compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitrososotalol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Nitrososotalol has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical testing and method validation.
Biology: Studied for its genotoxic effects in rat and human hepatocytes.
Medicine: Investigated for its potential carcinogenic properties due to its classification as a nitrosamine.
Industry: Used in the development of pharmaceutical reference standards and impurity profiling.
Wirkmechanismus
N-Nitrososotalol exerts its effects primarily through the nitroso group, which can interact with various molecular targets. The nitroso group can undergo nitrosylation reactions with thiol groups in proteins, affecting their function and signaling pathways . This interaction can lead to genotoxic effects, as observed in studies with rat and human hepatocytes .
Vergleich Mit ähnlichen Verbindungen
N-Nitrososotalol is similar to other nitrosamine derivatives of beta-blockers, such as N-Nitrosopropranolol and N-Nitrosoatenolol . it is unique in its specific structure and the parent compound from which it is derived. The presence of the nitroso group in this compound distinguishes it from its parent compound, sotalol, and other beta-blockers .
List of Similar Compounds
- N-Nitrosopropranolol
- N-Nitrosoatenolol
- N-Nitrosometoprolol
- N-Nitrosooxprenolol
- N-Nitrosonadolol
Eigenschaften
CAS-Nummer |
134720-07-3 |
|---|---|
Molekularformel |
C12H19N3O4S |
Molekulargewicht |
301.36 g/mol |
IUPAC-Name |
N-[4-[1-hydroxy-2-[nitroso(propan-2-yl)amino]ethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-9(2)15(14-17)8-12(16)10-4-6-11(7-5-10)13-20(3,18)19/h4-7,9,12-13,16H,8H2,1-3H3 |
InChI-Schlüssel |
JRGLEYZCDAJXQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC(C1=CC=C(C=C1)NS(=O)(=O)C)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B13441436.png)
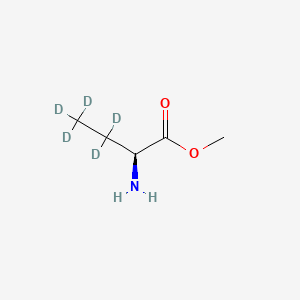
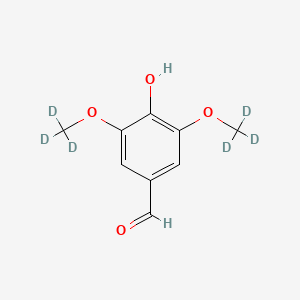
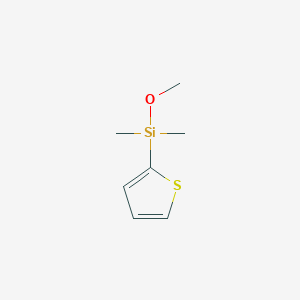
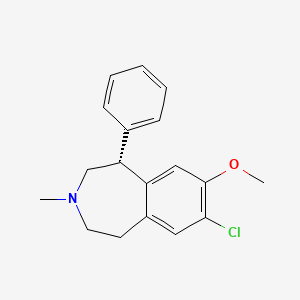
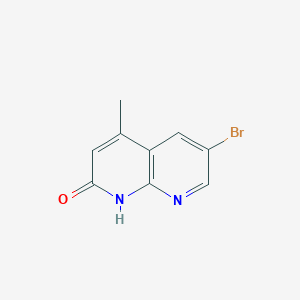
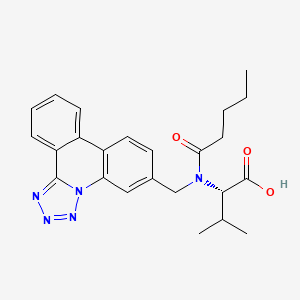
![6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)


![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)
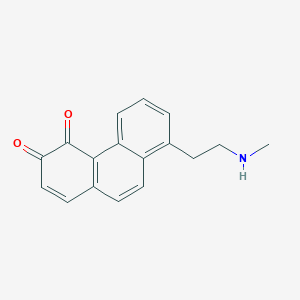

![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
